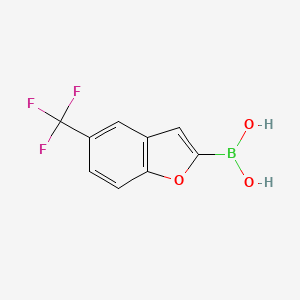

(5-(Trifluoromethyl)benzofuran-2-yl)boronic acid

Overview

Description

“(5-(Trifluoromethyl)benzofuran-2-yl)boronic acid” is a chemical compound with the molecular formula C9H6BF3O3 . It has a molecular weight of 229.95 g/mol . This compound is a boronic acid derivative, which are known for their wide range of pharmacological properties .

Molecular Structure Analysis

The molecular structure of this compound includes a benzofuran ring with a trifluoromethyl group at the 5-position and a boronic acid group at the 2-position . The planarity of the oxygen-boron-oxygen motif in the boronic acid group plays an important role in minimizing steric interactions .Chemical Reactions Analysis

Boronic acids, including this compound, are known to undergo a variety of chemical reactions. For instance, they can form spiroboronates with diols, which may result in antimicrobial activity . They can also undergo protodeboronation, a reaction that involves the removal of a boron group from a molecule .Physical And Chemical Properties Analysis

This compound has a relatively high acidity, which is thought to enhance its binding to diols . It also has a topological polar surface area of 53.6 Ų . Other computed properties include a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 6, and a rotatable bond count of 1 .Scientific Research Applications

(1) Applications in Suzuki-Miyaura Coupling Reactions A pivotal application of (5-(Trifluoromethyl)benzofuran-2-yl)boronic acid is found in Suzuki-Miyaura coupling reactions. These reactions are integral in creating a wide range of organic compounds. Notably, a study elaborated on a novel palladium precatalyst that facilitates fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids, such as 2-furan, 2-thiophene, and 2-pyrroleboronic acids, including their analogs (Kinzel, Zhang, & Buchwald, 2010). Furthermore, palladium-catalyzed tandem reactions of yne-propargylic carbonates with boronic acids, including 2-furyl boronic acid and 2-thiopheneboronic acid, followed by electrocyclization, have led to the creation of fused ring aromatic products like benzofuran and benzothiophene derivatives (Wang, Tong, Cheng, & Zhang, 2004).

(2) Role in Synthesis of Benzofurans The synthesis of benzofurans is another significant application. For instance, the Lewis acidic nature of boron trichloride (BCl3) has been utilized for the synthesis of highly substituted benzofurans via dehydrative cyclization, showcasing a regioselective approach in this synthesis (Kim, Lee, & Lee, 2008). Additionally, direct access to 3-trifluoromethyl-substituted benzofuranols has been achieved, leading to the production of trifluoromethyl-substituted benzofurans (Morandi & Carreira, 2011).

(3) Applications in Catalysis The compound has also found applications in catalysis. Specifically, 2,4-bis(trifluoromethyl)phenylboronic acid has been identified as a highly effective catalyst for dehydrative amidation between carboxylic acids and amines. The ortho-substituent of boronic acid plays a crucial role in accelerating the amidation by preventing the coordination of amines to the boron atom of the active species (Wang, Lu, & Ishihara, 2018).

(4) Fluorescent Sensing Applications Benzofuran-2-boronic acid has been employed as a fluorescent sensor for the detection of Pd2+. Its ability to rapidly convert to a highly fluorescent derivative upon interaction with Pd2+ under basic conditions at room temperature has been a notable application, indicating its potential in developing high-throughput measurement assays for Pd2+ (Higashi, Kishikawa, Ohyama, & Kuroda, 2017).

properties

IUPAC Name |

[5-(trifluoromethyl)-1-benzofuran-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BF3O3/c11-9(12,13)6-1-2-7-5(3-6)4-8(16-7)10(14)15/h1-4,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMNJDJWOEYUSTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(O1)C=CC(=C2)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(oxan-4-yl)methyl]piperidin-4-amine](/img/structure/B1401185.png)

![3-[2-(1-Methanesulfonyl-piperidin-3-yl)-6-methyl-pyrimidin-4-yl]-propionic acid](/img/structure/B1401191.png)

![Tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B1401201.png)